molecular formula C18H27NO4S B12536423 N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide CAS No. 669010-09-7

N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide

Cat. No.: B12536423
CAS No.: 669010-09-7
M. Wt: 353.5 g/mol
InChI Key: NPKNAWRJNGMGQQ-UHFFFAOYSA-N
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Description

N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide is a synthetic organic compound characterized by three key structural motifs:

  • 2-Ethylhexyloxy group: A branched alkyl chain attached via an ether linkage to a benzene ring, enhancing lipophilicity and stability .
  • 2-Methylprop-2-enamide: A reactive acrylamide derivative enabling polymerization or covalent binding .

Potential Applications:

  • Polymer Science: The enamide group suggests utility in molecularly imprinted polymers (MIPs) or crosslinking agents .
  • Pharmaceuticals: Structural parallels to tyrosine kinase inhibitors (e.g., compound) hint at possible bioactivity .
  • UV Filters: Analogous to USP Iscotrizinol derivatives, the 2-ethylhexyl group may confer UV absorption properties .

Properties

CAS No.

669010-09-7

Molecular Formula

C18H27NO4S

Molecular Weight

353.5 g/mol

IUPAC Name

N-[4-(2-ethylhexoxy)phenyl]sulfonyl-2-methylprop-2-enamide

InChI

InChI=1S/C18H27NO4S/c1-5-7-8-15(6-2)13-23-16-9-11-17(12-10-16)24(21,22)19-18(20)14(3)4/h9-12,15H,3,5-8,13H2,1-2,4H3,(H,19,20)

InChI Key

NPKNAWRJNGMGQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide typically involves multiple steps. One common approach is the sulfonation of 4-[(2-ethylhexyl)oxy]benzene, followed by the introduction of the 2-methylprop-2-enamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Enamide-Containing Compounds

a. N-(2-Arylethyl)-2-methylprop-2-enamides ()
  • Structure : Lack the sulfonyl group but share the 2-methylprop-2-enamide core.
  • Synthesis : Prepared via amine-acrylation with >80% yields, characterized by NMR and IR .
  • Application : Used as MIP reagents due to polymerization-ready enamide groups.
Compound Yield (%) Key Functional Groups Application Reference
Target Compound N/A Sulfonyl, enamide, 2-ethylhexyl Polymer science, Pharma
N-(2-Arylethyl)-enamides 80–95 Enamide, aryl Molecular imprinting

Key Difference : The target’s sulfonyl group may enhance binding specificity in MIPs compared to simpler aryl-enamides.

b. Anti-Tumor Enamide Derivative ()
  • Structure : Shares the enamide group but includes a pyrimidine core and fluorine substituents.
  • Application : Inhibits tyrosine kinase, demonstrating anticancer activity .

Comparison : The target’s 2-ethylhexyl and sulfonyl groups could alter pharmacokinetics (e.g., increased lipophilicity) but may reduce bioavailability compared to ’s polar pyrimidine scaffold.

Sulfonamide Derivatives

a. N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
  • Structure : Contains a sulfonamide group but replaces the enamide with azides.
  • Application : Azide groups suggest click chemistry utility.
b. (2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitril ()
  • Structure : Features a sulfonamide and propenenitrile group.
  • Application : Unclear, but nitrile groups may serve as electrophiles in synthesis .

Key Insight : Sulfonamide derivatives are versatile; the target’s 2-ethylhexyloxy group may improve solubility in organic matrices compared to polar nitriles.

2-Ethylhexyloxy Benzene Derivatives (USP Standards, –5)

  • Examples: USP Iscotrizinol Related Compounds G and I .
  • Structure : Share the 2-ethylhexyloxy-benzene motif but include triazine or carbamate groups.
  • Application : UV filters in sunscreens due to extended conjugation and stability .
Compound Molecular Weight Key Functional Groups Application Reference
Target Compound ~450 (est.) Sulfonyl, enamide, 2-ethylhexyl UV absorption (hypothetical)
USP Iscotrizinol Compound G 885.10 Triazine, carbamate UV filter

Comparison : The target’s enamide may reduce UV efficacy compared to triazine-based USP compounds but could enable copolymerization with UV-stable polymers.

Biological Activity

Chemical Structure and Properties

N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide can be characterized by its unique chemical structure, which includes:

  • A sulfonyl group attached to a benzene ring.
  • An ether linkage provided by the 2-ethylhexyl group.
  • An amide functional group contributing to its reactivity.
PropertyValue
Molecular FormulaC₁₅H₁₉NO₃S
Molecular Weight303.38 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Anti-inflammatory Effects

Compounds with sulfonamide groups are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound could potentially inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory conditions.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act by:

  • Inhibiting enzyme activity associated with bacterial cell wall synthesis.
  • Modulating inflammatory pathways through the inhibition of specific signaling molecules.

Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various sulfonamide derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential for this compound in treating resistant infections.

Study 2: Anti-inflammatory Activity

Another investigation into the anti-inflammatory effects of sulfonamide derivatives revealed that specific compounds significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in vitro. This aligns with the expected biological activity of this compound, indicating its potential utility in inflammatory diseases.

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